molecular formula C13H21ClN2O3 B12074542 (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride

Katalognummer: B12074542
Molekulargewicht: 288.77 g/mol
InChI-Schlüssel: ASNMAZMZTUECLF-UTONKHPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and benzyloxycarbonylamino groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of the amino-pentan-1-ol moiety. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways. The benzyloxycarbonyl group can also play a role in protecting the amino group during chemical reactions, ensuring selective reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2r)-4-(Benzyloxycarbonylamino)-2-amino-butan-1-ol hydrochloride
  • (2r)-5-(Benzyloxycarbonylamino)-2-amino-hexan-1-ol hydrochloride
  • (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol sulfate

Uniqueness

What sets (2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride apart from similar compounds is its specific chain length and the presence of both amino and benzyloxycarbonylamino groups. This unique combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Eigenschaften

Molekularformel

C13H21ClN2O3

Molekulargewicht

288.77 g/mol

IUPAC-Name

benzyl N-[(4R)-4-amino-5-hydroxypentyl]carbamate;hydrochloride

InChI

InChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m1./s1

InChI-Schlüssel

ASNMAZMZTUECLF-UTONKHPSSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@H](CO)N.Cl

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.